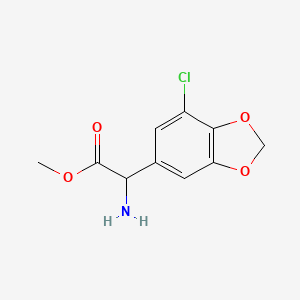
Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-5-yl)acetate typically involves the reaction of 7-chloro-1,3-dioxaindane with methyl 2-aminoacetate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-5-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-5-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-5-yl)acetate include other indole derivatives and compounds with similar structural features, such as:
- Methyl 2-amino-2-(5-chloro-1,3-dioxaindan-7-yl)acetate
- Methyl 2-amino-2-(7-bromo-1,3-dioxaindan-5-yl)acetate
- Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-6-yl)acetate
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and the presence of the 7-chloro-1,3-dioxaindan moiety. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C10H10ClNO4 |
|---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
methyl 2-amino-2-(7-chloro-1,3-benzodioxol-5-yl)acetate |
InChI |
InChI=1S/C10H10ClNO4/c1-14-10(13)8(12)5-2-6(11)9-7(3-5)15-4-16-9/h2-3,8H,4,12H2,1H3 |
InChI Key |
IDRXEJFZVNQVDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC2=C(C(=C1)Cl)OCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















